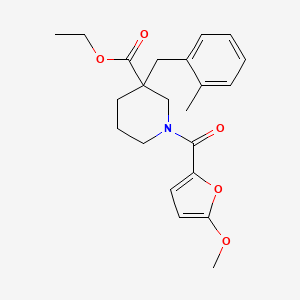
N-(5-tert-butyl-3-isoxazolyl)-3-chloro-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-tert-butyl-3-isoxazolyl)-3-chloro-1-benzothiophene-2-carboxamide, also known as TAK-915, is a small molecule drug that has been developed as a potential treatment for cognitive impairment associated with Alzheimer's disease and other neurological disorders.
Mechanism of Action
N-(5-tert-butyl-3-isoxazolyl)-3-chloro-1-benzothiophene-2-carboxamide is a selective antagonist of the G protein-coupled receptor 40 (GPR40), which is predominantly expressed in the brain. GPR40 is involved in the regulation of glucose and lipid metabolism and has been implicated in the pathogenesis of Alzheimer's disease. This compound has been shown to improve cognitive function by modulating the activity of GPR40 in the brain.
Biochemical and Physiological Effects:
This compound has been shown to improve cognitive function by modulating the activity of GPR40 in the brain. In addition, this compound has been shown to increase acetylcholine release in the prefrontal cortex, which is a key neurotransmitter involved in cognitive function. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the survival and growth of neurons in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-tert-butyl-3-isoxazolyl)-3-chloro-1-benzothiophene-2-carboxamide is its selectivity for GPR40, which reduces the risk of off-target effects. This compound has also been shown to have good pharmacokinetic properties, including good brain penetration and a long half-life. However, one of the main limitations of this compound is its low solubility, which can make it difficult to administer in certain experimental settings.
Future Directions
There are several future directions for the research and development of N-(5-tert-butyl-3-isoxazolyl)-3-chloro-1-benzothiophene-2-carboxamide. One potential direction is to investigate the efficacy of this compound in clinical trials for the treatment of cognitive impairment associated with Alzheimer's disease and other neurological disorders. Another potential direction is to investigate the potential use of this compound as a cognitive enhancer in healthy individuals. Finally, further research is needed to better understand the mechanism of action of this compound and to identify potential biomarkers for monitoring treatment response.
Synthesis Methods
The synthesis method of N-(5-tert-butyl-3-isoxazolyl)-3-chloro-1-benzothiophene-2-carboxamide involves the reaction of 3-chloro-1-benzothiophene-2-carboxylic acid with tert-butyl hydroxylamine hydrochloride and sodium hydroxide, followed by the reaction of the resulting tert-butyl N-(3-chloro-1-benzothiophene-2-carboxamido) hydroxylamine with acetic anhydride and sodium acetate in acetic acid. The final product is obtained by the reaction of the resulting tert-butyl this compound with trifluoroacetic acid.
Scientific Research Applications
N-(5-tert-butyl-3-isoxazolyl)-3-chloro-1-benzothiophene-2-carboxamide has been extensively studied in preclinical models and has shown promising results in improving cognitive function in animal models of Alzheimer's disease and other neurological disorders. In a study conducted on rats, this compound was shown to improve cognitive function in a dose-dependent manner. This compound has also been shown to improve cognitive function in a transgenic mouse model of Alzheimer's disease.
properties
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-3-chloro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-16(2,3)11-8-12(19-21-11)18-15(20)14-13(17)9-6-4-5-7-10(9)22-14/h4-8H,1-3H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZHCDQZAKYVPGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-butoxy-5-chloro-4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5002436.png)
![N-[1-(2,4-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B5002441.png)


![methyl 3-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5002451.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(4-chloro-3-nitrophenyl)acrylamide](/img/structure/B5002458.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5002466.png)


![3-methyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5002489.png)

![5-acetyl-2-{[2-(2-chlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methyl-2-thienyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5002502.png)
